(7-Bromo-2,6-dimethyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate
Overview
Description
(7-Bromo-2,6-dimethyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-2,6-dimethyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Esterification: The final step involves the esterification of the quinazolinone derivative with pivalic acid or its derivatives using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired pivalate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(7-Bromo-2,6-dimethyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The carbonyl group in the quinazolinone core can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl groups at the 2 and 6 positions can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), catalysts (CuI, Pd/C).
Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, THF).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, water).
Major Products Formed
Substitution: Various substituted quinazolinone derivatives.
Reduction: Alcohol derivatives of the quinazolinone core.
Oxidation: Carboxylic acid derivatives and other oxidized products.
Scientific Research Applications
(7-Bromo-2,6-dimethyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of (7-Bromo-2,6-dimethyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially modulating their activity and leading to the observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Bromoquinazolinones: Compounds with bromine atoms at different positions on the quinazolinone core.
Pivalate Esters: Compounds with pivalate ester groups attached to different core structures.
Uniqueness
(7-Bromo-2,6-dimethyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate is unique due to the specific combination of the bromine atom, the dimethyl groups, and the pivalate ester. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(7-bromo-2,6-dimethyl-4-oxoquinazolin-3-yl)methyl 2,2-dimethylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O3/c1-9-6-11-13(7-12(9)17)18-10(2)19(14(11)20)8-22-15(21)16(3,4)5/h6-7H,8H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYSGKWVXCOJTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)N=C(N(C2=O)COC(=O)C(C)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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